N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and parallel synthesis techniques can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as an antagonist of the neuropeptide Y Y2 receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological processes, including stress response and food intake.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl- [1,1’-biphenyl]-2-amine: Another piperazine derivative with similar structural features.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their role as protein kinase B inhibitors.
Uniqueness
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its ability to act as a neuropeptide Y receptor antagonist sets it apart from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)17-9-10-19-18(20-17)21(2)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYVXNJGSMCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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